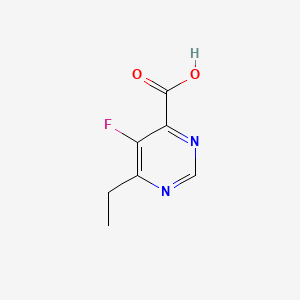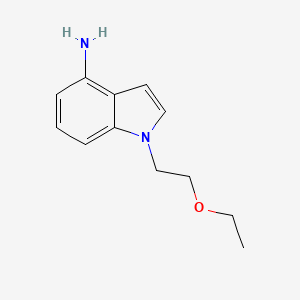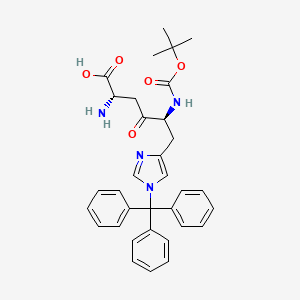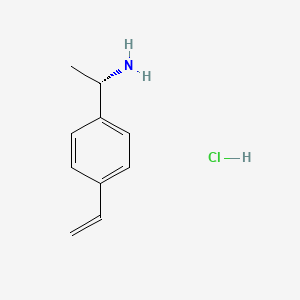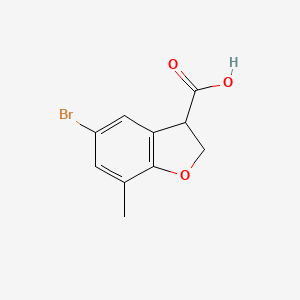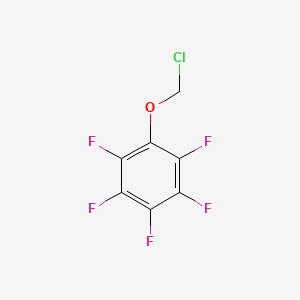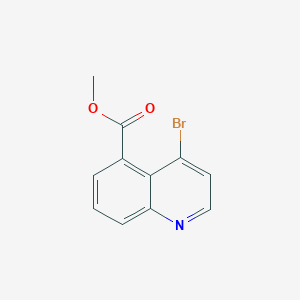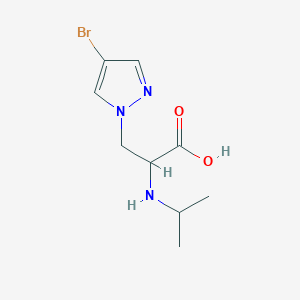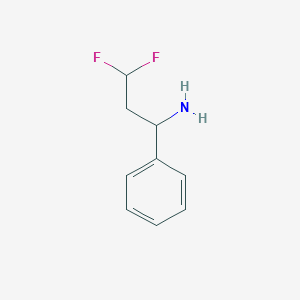
3,3-Difluoro-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-phenylpropan-1-amine is an organic compound with the molecular formula C9H11F2N It is a fluorinated amine, characterized by the presence of two fluorine atoms attached to the third carbon of the propyl chain, which is also connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-phenylpropan-1-amine typically involves the deoxyfluorination of alcohols. One common method is the use of reagents such as 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), which are reactivity-tunable fluorination reagents. These reagents facilitate the transformation of alcohols into alkyl fluorides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-phenylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3,3-Difluoro-1-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and receptor binding .
Comparison with Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-amine: This compound has three fluorine atoms attached to the third carbon, making it more fluorinated than 3,3-Difluoro-1-phenylpropan-1-amine.
3-Phenylpropylamine: Lacks fluorine atoms and has different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications where fluorinated compounds are desired for their stability, reactivity, or biological activity.
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3,3-difluoro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C9H11F2N/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2 |
InChI Key |
OIMJQEDMHQJITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)


